Cyclohexanol, 2-phenoxy-
Description
Significance and Scope of Advanced Chemical Investigation
The scientific importance of 2-phenoxycyclohexanol and its derivatives stems from their unique three-dimensional structure and the reactivity this imparts. The presence of two adjacent stereogenic centers means the molecule can exist in multiple stereoisomeric forms. The ability to selectively synthesize these isomers is a significant area of research, with biocatalytic methods employing yeasts like Pichia glucozyma and Candida glabrata proving effective in producing all four possible stereoisomers. researchgate.netresearchgate.net This stereochemical control is crucial, as different isomers can exhibit distinct biological activities and serve as specific chiral synthons.
The scope of investigation is broad, encompassing fundamental structural analysis and the exploration of practical applications. Researchers have prepared a series of derivatives to study how modifying the molecule's structure influences its geometry and reactivity. iucr.org The compound's dual nature, possessing both a polar hydroxyl group and a nonpolar phenoxy group, also makes it an interesting subject for studying solubility and intermolecular interactions in various solvent environments. solubilityofthings.com These advanced investigations are foundational to unlocking the full potential of aryloxycyclohexanol structures in various scientific fields.
Strategic Importance as Intermediates in Organic Synthesis
In organic synthesis, reactive intermediates are typically short-lived, high-energy species that rapidly transform into more stable products, providing insight into reaction pathways. uomustansiriyah.edu.iq Cyclohexanol, 2-phenoxy- and its derivatives serve as stable precursors to such intermediates or act as key building blocks themselves for constructing more complex molecules. uomustansiriyah.edu.iq Their bifunctionality allows for a wide range of chemical transformations, making them strategically important in multi-step syntheses.
A prominent example is the use of 2-(4-tert-butylphenoxy)cyclohexanol as a crucial intermediate in the industrial synthesis of the acaricide propargite (B33192). google.com Furthermore, research has demonstrated the versatility of trans-2-phenoxycyclohexanol in preparing a variety of other compounds, including amino-ethers, acids, amino-esters, amino-amides, and carbamates. researchgate.netscispace.com A patented process also describes the reaction of cyclic ethers with various phenol (B47542) derivatives to create a library of substituted 2-phenoxycyclohexanols, which are then used to synthesize nitrogen-containing heterocyclic compounds. google.com This highlights their role as versatile scaffolds for generating diverse chemical entities.
Table 1: Synthetic Applications of 2-Phenoxycyclohexanol Derivatives
| Starting Intermediate | Synthetic Product Class | Specific Examples | Reference(s) |
|---|---|---|---|
| 2-(4-tert-butylphenoxy)cyclohexanol | Agrochemicals | Propargite (Acaricide) | google.com |
| trans-2-Phenoxycyclohexanol | Various Functional Derivatives | Amino-ethers, Amino-amides, Carbamates | researchgate.netscispace.com |
Overview of Key Research Domains for Aryloxycyclohexanol Structures
The unique structural and chemical characteristics of aryloxycyclohexanols have made them relevant in several key research domains.
Medicinal Chemistry : This is a primary area of investigation. Derivatives synthesized from trans-2-phenoxycyclohexanol have shown potential anti-inflammatory activity. researchgate.netscispace.com Moreover, the ability to produce specific, rigid chiral 2-arenoxycycloalcohols is being explored for their potential use as components of putative β-blockers. researchgate.netresearchgate.net The structural features of these molecules are well-suited for interaction with biological targets, a core principle in the design of new therapeutic agents. unimi.itutkaluniversity.ac.in
Catalysis : The synthesis of these compounds is a research domain in itself. Biocatalysis, using whole-cell yeast systems, has emerged as an environmentally friendly and highly selective method for producing chiral 2-arenoxycycloalcohols. researchgate.netresearchgate.net This approach provides access to specific enantiomers and diastereomers that are difficult to obtain through traditional chemical methods. Additionally, complex metal catalysts have been developed for the efficient synthesis of 2-phenoxycyclohexanol derivatives from cyclic ethers and phenols. google.com
Agrochemicals and Materials Science : The established use of a 2-phenoxycyclohexanol derivative in the synthesis of the acaricide propargite firmly places these compounds in the field of agrochemistry. solubilityofthings.comgoogle.com Beyond this, their unique structure, which combines rigidity and varied functional groups, suggests potential applications in materials science, although this area is less explored. solubilityofthings.comchemimpex.com
Table 2: Key Research Domains for Aryloxycyclohexanol Structures
| Research Domain | Focus of Investigation | Specific Application/Finding | Reference(s) |
|---|---|---|---|
| Medicinal Chemistry | Synthesis of biologically active derivatives. | Potential anti-inflammatory agents; building blocks for putative β-blockers. | researchgate.netresearchgate.netresearchgate.netscispace.com |
| Catalysis | Development of synthetic methods. | Biocatalytic kinetic resolution to yield specific stereoisomers; use of complex metal catalysts for synthesis. | researchgate.netresearchgate.netgoogle.com |
| Agrochemicals | Creation of crop protection agents. | Intermediate for the acaricide propargite. | solubilityofthings.comgoogle.com |
| Materials Science | Exploration of structural properties. | Potential applications due to unique molecular structure. | solubilityofthings.com |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 2-(4-tert-Butylphenoxy)cyclohexanol |
| Adipic acid |
| Amino-amides |
| Amino-esters |
| Amino-ethers |
| Carbamates |
| Cyclohexanol, 2-phenoxy- |
| Propargite |
Structure
2D Structure
3D Structure
Properties
CAS No. |
100256-51-7 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-phenoxycyclohexan-1-ol |
InChI |
InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2 |
InChI Key |
YQVLZECCVJWFMV-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)O)OC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(C(C1)O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Catalytic Processes in Aryloxycyclohexanol Chemistry
Mechanistic Investigations of Fundamental Chemical Transformations
The unique structural features of 2-phenoxycyclohexanol, comprising a cyclohexanol ring and a phenoxy group, allow for a diverse range of chemical transformations. The following sections elucidate the mechanisms of oxidation, reduction, and substitution reactions involving this compound and its derivatives.
The oxidation of the secondary alcohol in 2-phenoxycyclohexanol to the corresponding ketone, 2-phenoxycyclohexanone, is a fundamental transformation. A widely employed and mechanistically well-understood method for this conversion is the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation.
A related catalytic system for aerobic oxidation of alcohols involves a copper/TEMPO co-catalyst. In this system, a proposed mechanism involves the coordination of TEMPO to a copper center. The catalytic cycle includes the transfer of a hydrogen from the alcohol's alkoxy ligand to the coordinated TEMPO, followed by oxygen activation and the formation of a peroxo complex.
The reduction of the carbonyl group in 2-phenoxycyclohexanone to regenerate the cyclohexanol moiety is a crucial reaction, often employed to establish specific stereochemistry. Metal hydride reagents, such as sodium borohydride (NaBH4), are commonly used for this purpose.
The mechanism of sodium borohydride reduction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of 2-phenoxycyclohexanone. This addition leads to the formation of an alkoxide intermediate. Subsequently, protonation of the alkoxide, typically by the solvent (e.g., methanol or ethanol), yields the final alcohol product, 2-phenoxycyclohexanol.
The stereochemical outcome of this reduction is of significant interest. The approach of the hydride nucleophile to the carbonyl group can occur from either the axial or equatorial face of the cyclohexanone ring, leading to the formation of diastereomeric products. The stereoselectivity of this reaction is often governed by the principles of the Felkin-Anh model, which considers the steric and electronic effects of the substituents on the ring. For 2-substituted cyclohexanones, the substituent's nature and orientation influence the trajectory of the incoming nucleophile, thereby determining the ratio of the resulting diastereomers. In the case of 2-halocyclohexanones reduced by sodium borohydride, the reaction is known to proceed via a late transition state where the new C-H bond is nearly formed.
Table 1: Stereoselectivity in the Reduction of 2-Substituted Cyclohexanone Derivatives
| Substrate | Reductant | Major Product Diastereomer | Diastereomeric Ratio | Reference |
|---|---|---|---|---|
| Ethyl N-[2-[4-[(2-oxocyclohexyl)methyl]phenoxy]ethyl]carbamate | Saccharomyces cerevisiae | (1S,2S)-alcohol and (1R,2S)-alcohol | Not specified, but both major products | |
| 2-Chlorocyclohexanone | NaBH4 | cis-2-chlorocyclohexanol | > trans | |
| 2-Bromocyclohexanone | NaBH4 | cis-2-bromocyclohexanol | > trans | |
| cis-2,6-dimethylcyclohexanone | NaBH4 in methanol | axial alcohol | Predominantly axial |
Both the phenoxy and cyclohexanol rings of 2-phenoxycyclohexanol can undergo substitution reactions, allowing for further functionalization of the molecule.
On the Phenoxy Ring: The phenoxy group is an activated aromatic system, susceptible to electrophilic aromatic substitution reactions. The ether oxygen is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage. A key example of such a reaction is the Friedel-Crafts alkylation. In this reaction, an alkyl halide, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), generates a carbocation or a related electrophilic species. This electrophile is then attacked by the electron-rich phenoxy ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the alkylated product.
On the Cyclohexanol Ring: The hydroxyl group of the cyclohexanol moiety can be a target for nucleophilic substitution reactions. For this to occur, the hydroxyl group must first be converted into a good leaving group, for example, by protonation or conversion to a sulfonate ester (e.g., tosylate or mesylate). Once activated, the carbon atom bearing the leaving group becomes susceptible to attack by a nucleophile. This can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the structure of the substrate. An Sₙ2 reaction would involve a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center.
Role of Catalysis in Directing Reaction Outcomes
Catalysis plays a pivotal role in the synthesis and transformation of 2-phenoxycyclohexanol, offering pathways to control reaction rates, selectivity, and stereochemistry.
The formation of the aryl ether linkage in 2-phenoxycyclohexanol is often achieved through metal-catalyzed cross-coupling reactions. Two prominent examples are the Palladium-catalyzed Buchwald-Hartwig amination-type C-O coupling and the Copper-catalyzed Ullmann condensation.
The Palladium-catalyzed C-O cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by the deprotonation of the alcohol by the base to form an alkoxide, which then coordinates to the palladium center. The final step is a reductive elimination from the Pd(II) complex, which forms the desired C-O bond of the aryl ether and regenerates the Pd(0) catalyst.
The Ullmann condensation is a classical method for forming aryl ethers, traditionally using stoichiometric copper at high temperatures. Modern variations often employ catalytic amounts of copper salts with various ligands. The mechanism is thought to involve the formation of a copper(I) alkoxide from the alcohol and a copper(I) salt. This copper alkoxide then reacts with the aryl halide. One proposed mechanism involves an oxidative addition of the aryl halide to the Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to yield the aryl ether and a Cu(I) halide.
Biocatalysts, particularly enzymes, offer a high degree of specificity and enantioselectivity in chemical transformations, operating under mild reaction conditions. Lipases and yeast are two classes of biocatalysts that have been effectively utilized in the chemistry of 2-phenoxycyclohexanol and its derivatives.
Lipase-catalyzed kinetic resolution is a powerful technique for obtaining enantiomerically pure forms of 2-phenoxycyclohexanol. Lipases, such as Candida antarctica lipase B (CALB), are highly effective in catalyzing the enantioselective acylation of racemic alcohols. The mechanism of lipase-catalyzed acylation proceeds through a "ping-pong" bi-bi mechanism. The reaction is initiated by the nucleophilic attack of a serine residue in the enzyme's active site on the acyl donor (e.g., an ester or an acid anhydride), forming a covalent acyl-enzyme intermediate. Subsequently, one of the enantiomers of the racemic alcohol preferentially binds to the active site and acts as a nucleophile, attacking the acyl-enzyme intermediate to form the corresponding ester and regenerate the free enzyme. Due to the chiral environment of the enzyme's active site, one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess.
Table 2: Enantioselective Acylation of Alcohols Catalyzed by Candida antarctica Lipase B (CALB)
| Substrate | Acyl Donor | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Unreacted Alcohol | Reference |
|---|---|---|---|---|
| rac-(chloromethyl)-2-(o-methoxyphenoxy)ethyl acetate (hydrolysis) | Water | Not specified | Not specified | |
| rac-indanyl acetate (hydrolysis) | Water | Not specified | Not specified | |
| N-(2-ethyl-6-methylphenyl)alanine methyl ester (hydrolysis) | Water | 98.6% (acid product) | Not specified | |
| cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate (hydrolysis) | Water | >99% | >99% |
Yeast-mediated reductions provide a biocatalytic route for the stereoselective reduction of ketones. For instance, the reduction of ethyl N-[2-[4-[(2-oxocyclohexyl)methyl]phenoxy]ethyl]carbamate, a derivative of 2-phenoxycyclohexanone, using Saccharomyces cerevisiae (baker's yeast) yields the corresponding alcohol with high enantiomeric purity (>99%). This biotransformation produces two major diastereomeric products, (1S,2S) and (1R,2S), indicating that the enzymes within the yeast cells exhibit high stereoselectivity in the reduction of the carbonyl group. The stereoselectivity of yeast reductions is influenced by the substituents on the substrate molecule.
Mechanistic Insights into Oxidative Depolymerization (Drawing from Lignin Models)
The oxidative depolymerization of aryloxycyclohexanols can be understood by examining studies on lignin model compounds, particularly those containing the β-O-4 aryl ether linkage, which is the most common linkage in natural lignin. rsc.orgmdpi.com Compounds such as 2-phenoxy-1-phenylethanol serve as primary models for elucidating the reaction mechanisms involved in breaking down these complex structures into valuable aromatic chemicals. acs.orgacs.org The core strategy in oxidative depolymerization involves the selective cleavage of C-C or C-O bonds, a process often initiated by the oxidation of the alcohol group at the α-carbon.
Several catalytic pathways have been explored, each offering different mechanistic nuances:
Metal-Catalyzed Oxidation: A common pathway begins with the dehydrogenation or oxidation of the α-hydroxyl group to form the corresponding ketone, 2-phenoxy-1-phenylethanone. acs.org This step is crucial as it activates the adjacent C-O and C-C bonds for subsequent cleavage. For instance, using a Palladium (Pd) catalyst, the proposed mechanism involves the initial dehydrogenation of the alcohol on the α-carbon, followed by dehydrogenation of the hydroxyl group itself to yield the ketone. acs.org Subsequent steps can involve further dehydrogenation at the β-carbon, leading to C-O ether bond cleavage and the formation of products like acetophenone and phenol (B47542). acs.org Similarly, ruthenium-on-carbon (Ru/C) catalysts have been shown to be effective for the hydrogenolysis of β-O-4 aryl ether bonds, where the aliphatic hydroxyl group can serve as an internal hydrogen source. researchgate.net
Photocatalytic and Electrocatalytic Cleavage: Advanced oxidation processes utilize photocatalysis or electrocatalysis to drive the depolymerization under mild conditions. mdpi.comacs.orgrsc.org In one photocatalytic system using Ni/TiO2, the oxidation of the β-O-4 alcohol to a ketone by an oxidant like Pyridinium chlorochromate (PCC) occurs first. mdpi.com This is followed by the photocatalytic cleavage of the resulting ketone to yield acetophenone and phenol derivatives. mdpi.com Electrocatalytic methods, using engineered catalysts like vacancy-rich nickel hydroxide (Ni(OH)₂–V), can also facilitate cleavage. acs.org Integrated experimental and computational analyses show that such catalysts can lower the energy barrier for the rate-determining step, which is the oxidation of the Cα–OH to a Cα═O group, and promote the selective cleavage of the Cα–Cβ bond. acs.org
Base-Catalyzed Mechanisms: The cleavage of the β-O-4 ether linkage can also be catalyzed by bases. The process is believed to start with the formation of an intermediate stabilized by electrostatic interactions between the hydroxide ion and hydrogens on the adjacent phenyl ring. frontiersin.org The subsequent cleavage of the C-O bond occurs via a transition state where the base deprotonates the α-carbon. frontiersin.org The strength of the base plays a significant role, with stronger bases like KOH showing faster promotion of C-O bond cleavage. frontiersin.org
The selectivity between C-C and C-O bond cleavage is a critical aspect of these mechanisms. The reaction conditions, catalyst choice, and substrate structure dictate the dominant pathway and the resulting product distribution. mdpi.comresearchgate.net For example, while many processes favor C-O cleavage, some systems are designed to selectively break the Cα–Cβ bond, yielding different sets of aromatic monomers. acs.org
| Catalyst System | Model Compound | Key Mechanistic Steps | Major Products | Reference |
|---|---|---|---|---|
| Pd(111) | 2-Phenoxy-1-phenylethanol | 1. Dehydrogenation of α-carbon and -OH group to ketone. 2. Keto-enol tautomerization. 3. C-O ether bond cleavage. | Acetophenone, Phenol | acs.org |
| Ni/TiO₂ with PCC oxidant | β-O-4 alcohol models | 1. Oxidation of alcohol to ketone by PCC. 2. Photocatalysis of the ketone. | Acetophenone derivatives, Phenol derivatives | mdpi.com |
| Vacancy-rich Ni(OH)₂–V | 2-Phenoxy-1-phenylethanol (2-PPE) | 1. Oxidation of Cα–OH to Cα═O (rate-determining). 2. Selective Cα–Cβ bond cleavage. | Phenol, Benzoic acid | acs.org |
| KOH (Base-catalyzed) | β-O-4 model compounds | 1. Formation of stabilized intermediate. 2. Deprotonation of α-carbon and C-O bond cleavage. | Phenolic monomers | frontiersin.org |
| Cd-MOF/S/Ni–NiO | 2-Phenoxy-1-phenylethanol | 1. Photocatalytic oxidation via h⁺ as the main oxidizing species. | 2-Phenoxy-1-phenylethanone, Phenol, Acetophenone | rsc.org |
Theoretical Approaches to Reaction Mechanism Prediction
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting and understanding the complex reaction mechanisms involved in the chemistry of aryloxycyclohexanols and related lignin models. acs.orgfrontiersin.org These approaches allow for the detailed examination of potential energy surfaces, the identification of transition states, and the calculation of activation energy barriers for different reaction pathways. researchgate.netnih.gov This insight is crucial for designing more efficient and selective catalysts and for optimizing reaction conditions.
DFT calculations have been instrumental in elucidating the mechanism of β-O-4 bond cleavage over various catalysts. For example, studies on a Pd(111) catalyst surface have used DFT to map out the entire reaction pathway for the cleavage of 2-phenoxy-1-phenylethanol. acs.org These calculations confirmed that the most favorable pathway involves the initial oxidation of the alcohol to a ketone, followed by C-O bond cleavage, and provided quantitative estimates for the energy barriers of each elementary step. acs.org
Similarly, theoretical studies have clarified the role of bases in catalyzing C-O bond cleavage. DFT calculations on base-catalyzed depolymerization showed that the reaction proceeds through a 6-membered transition state where a hydroxide ion deprotonates the α-carbon, leading to C-O bond scission. frontiersin.org The calculations also explained experimental observations that stronger bases like KOH are more effective catalysts by demonstrating that they lead to lower activation energy barriers compared to weaker bases. frontiersin.org
Computational analyses are also vital in understanding the performance of novel electrocatalysts. In the case of the vacancy-rich nickel hydroxide (Ni(OH)₂–V) catalyst for lignin depolymerization, DFT calculations revealed several key factors contributing to its high activity:
Enhanced adsorption of hydroxide ions on the substrate. acs.org
A significant reduction in the energy barrier for the rate-determining Cα–OH oxidation step. acs.org
Facilitated desorption of the phenol product, which helps prevent overoxidation. acs.org
These theoretical insights guide the rational design of catalysts by identifying the structural and electronic properties that are most influential for catalytic activity and selectivity. By modeling different catalyst compositions and reaction environments, computational chemistry can predict which systems are most likely to succeed, thereby accelerating the development of efficient technologies for biomass valorization. researchgate.net
| Theoretical Method | System Studied | Key Finding | Reference |
|---|---|---|---|
| DFT | Base-catalyzed cleavage of a β-O-4 model compound | Identified a 6-membered transition state for C-O bond cleavage. Calculated activation energies showed KOH and NaOH to be the preferred catalysts. | frontiersin.org |
| DFT | Cleavage of 2-phenoxy-1-phenylethanol on a Pd(111) surface | Determined the most favorable reaction pathway to be initial oxidation to a ketone, followed by C-O bond cleavage. | acs.org |
| DFT | Electrocatalytic cleavage of 2-phenoxy-1-phenylethanol on Ni(OH)₂–V | Showed that dual vacancies in the catalyst lower the energy barrier of the rate-determining Cα–OH oxidation step. | acs.org |
Advanced Spectroscopic Characterization and Conformational Analysis of Cyclohexanol, 2 Phenoxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Preferences
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and conformational preferences of Cyclohexanol, 2-phenoxy-. The analysis of both ¹H and ¹³C NMR spectra provides a wealth of information regarding the connectivity of atoms and the spatial orientation of the substituents on the cyclohexane ring.
In the ¹H NMR spectrum, the proton attached to the carbon bearing the hydroxyl group (C1) and the proton on the carbon with the phenoxy group (C2) are of particular diagnostic importance. Their chemical shifts and coupling constants are highly dependent on their axial or equatorial orientation in the chair conformation of the cyclohexane ring. Generally, axial protons resonate at a slightly higher field (lower ppm) than their equatorial counterparts stackexchange.com. The proton at C1 would likely appear as a multiplet due to coupling with adjacent protons on C2 and C6. Similarly, the proton at C2 will show a complex splitting pattern from coupling to the protons on C1 and C3. The protons of the phenoxy group would be observed in the aromatic region of the spectrum, typically between 6.8 and 7.5 ppm.
The conformational equilibrium of 1,2-disubstituted cyclohexanes is influenced by the steric and electronic nature of the substituents openstax.orgscribd.comunizin.org. For Cyclohexanol, 2-phenoxy-, there exist two primary chair conformations for each of the cis and trans isomers. In the trans isomer, the hydroxyl and phenoxy groups can be either both in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is generally more stable, as it minimizes steric strain from 1,3-diaxial interactions openstax.orgunizin.org. In the cis isomer, one substituent is axial and the other is equatorial. A ring flip interconverts the axial and equatorial positions of the two groups youtube.com. The preferred conformation will be the one where the bulkier phenoxy group occupies the more sterically favorable equatorial position.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for Cyclohexanol, 2-phenoxy-
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H1 (CH-OH) | 3.5 - 4.0 | Multiplet |
| H2 (CH-OPh) | 4.0 - 4.5 | Multiplet |
| Cyclohexyl CH₂ | 1.2 - 2.2 | Multiplets |
| Aromatic CH | 6.8 - 7.5 | Multiplets |
Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclohexanol, 2-phenoxy-
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (CH-OH) | 65 - 75 |
| C2 (CH-OPh) | 75 - 85 |
| Cyclohexyl CH₂ | 20 - 40 |
| Aromatic C-H | 115 - 130 |
Mass Spectrometry for Molecular Structure Elucidation of Complex Derivatives
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of Cyclohexanol, 2-phenoxy- and for elucidating the structure of its derivatives through fragmentation analysis. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways.
The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18), which is a characteristic dehydration pathway libretexts.orgyoutube.com. Another typical fragmentation for alcohols is alpha-cleavage, involving the breaking of a C-C bond adjacent to the oxygen atom libretexts.orgyoutube.com.
The presence of the ether linkage introduces additional fragmentation routes. Cleavage of the C-O bond of the ether can lead to the formation of a phenoxy radical (C₆H₅O•) or a phenoxy cation (C₆H₅O⁺), with the latter expected at m/z 93. Alternatively, cleavage of the alkyl C-O bond can generate a phenol (B47542) radical cation (m/z 94). The fragmentation of the cyclohexane ring itself can also occur, leading to a series of smaller fragments.
For complex derivatives of Cyclohexanol, 2-phenoxy-, high-resolution mass spectrometry (HRMS) would provide exact mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, thereby aiding in their identification.
Table 3: Predicted Key Mass Spectrometry Fragments for Cyclohexanol, 2-phenoxy-
| m/z | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 192 | [M]⁺ | Molecular Ion |
| 174 | [M - H₂O]⁺ | Dehydration |
| 94 | [C₆H₅OH]⁺ | Cleavage of alkyl C-O bond |
| 93 | [C₆H₅O]⁺ | Cleavage of alkyl C-O bond |
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is an effective method for identifying the key functional groups present in Cyclohexanol, 2-phenoxy-. The IR spectrum will be characterized by absorption bands corresponding to the hydroxyl group, the ether linkage, and the aromatic ring.
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding quora.com. The C-O stretching vibration of the secondary alcohol would typically appear as a strong band in the range of 1050-1150 cm⁻¹ quora.com.
The phenoxy group will give rise to several distinct signals. The C-O-C stretching of the aryl alkyl ether will produce a strong, characteristic band, likely around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch). The presence of the benzene ring will be confirmed by C=C stretching vibrations within the aromatic ring, which typically appear as a series of sharp peaks between 1450 and 1600 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring are expected just above 3000 cm⁻¹, while the C-H stretching of the saturated cyclohexane ring will be observed just below 3000 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies for Cyclohexanol, 2-phenoxy-
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3600-3200 | O-H (Alcohol) | Stretching (broad) |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 3000-2850 | C-H (Aliphatic) | Stretching |
| 1600, 1500, 1450 | C=C (Aromatic) | Stretching |
| 1250 | C-O-C (Aryl Ether) | Asymmetric Stretching |
| 1150-1050 | C-O (Alcohol) | Stretching |
Hyphenated Techniques for Comprehensive Structural Analysis
To achieve a comprehensive structural analysis, particularly for complex derivatives of Cyclohexanol, 2-phenoxy- or when analyzing it within a mixture, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Cyclohexanol, 2-phenoxy- would first be separated from other components in a mixture based on its boiling point and polarity on a GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum for identification morressier.comresearchgate.net. For less volatile derivatives or to avoid thermal degradation, derivatization, such as silylation, can be employed to increase volatility for GC-MS analysis researchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another highly effective hyphenated technique, particularly for less volatile or thermally labile compounds econference.ionih.govlcms.cz. The compound would be separated by high-performance liquid chromatography (HPLC) and subsequently detected by a mass spectrometer. LC-MS is widely used for the analysis of phenoxy-containing compounds, such as herbicides, in various matrices econference.ionih.govresearchgate.net. The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would depend on the polarity of the analyte.
The combination of chromatographic separation with spectroscopic detection allows for the analysis of individual components in a complex mixture, providing both retention time data for quantification and mass spectral data for definitive structural identification.
Computational Chemistry and Molecular Modeling Studies of Cyclohexanol, 2 Phenoxy
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a predominant method in quantum chemistry for the study of electronic structures of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost. For Cyclohexanol, 2-phenoxy-, DFT can be instrumental in predicting its reactivity, stability, and electronic characteristics.
A key application of DFT is in the exploration of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energy barriers. While specific DFT studies on the reactions of Cyclohexanol, 2-phenoxy- are not prevalent in the public domain, we can infer its reactive behavior by examining analogous systems, such as the cleavage of the β-O-4 ether linkage in lignin models, which share the aryloxy ether moiety.
In a study on the base-catalyzed cleavage of a model β-O-4 ether linkage, DFT calculations at the M06/6-31G* level of theory were used to map out the reaction pathway. nih.govfrontiersin.org The calculations revealed that the cleavage proceeds through a distinct transition state, and the activation barrier is influenced by the nature of the base used. nih.govfrontiersin.org For instance, the reaction catalyzed by KOH was found to have a lower activation barrier compared to other bases, suggesting a higher reaction rate. nih.govfrontiersin.org
A similar approach can be applied to predict the transition states and energy barriers for reactions involving Cyclohexanol, 2-phenoxy-, such as ether cleavage or substitution reactions. By modeling the reactants, products, and the transition state structure, the activation energy can be calculated, providing crucial information for understanding and optimizing reaction conditions.
Table 1: Illustrative Activation Energies for Base-Catalyzed Ether Cleavage of a Lignin Model Compound (Analogous to Cyclohexanol, 2-phenoxy-)
| Base Catalyst | Activation Energy (kcal/mol) |
|---|---|
| NaOH | 8.5 |
| KOH | 6.1 |
| LiOH | Not located in solvated phase |
| NaOtBu | 10.2 |
Data sourced from a DFT study on a model β-O-4 ether linkage and is intended to be illustrative of the types of predictions possible for Cyclohexanol, 2-phenoxy-. nih.govfrontiersin.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy and spatial distribution of these orbitals dictate how a molecule interacts with other species. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).
For Cyclohexanol, 2-phenoxy-, a HOMO/LUMO analysis would likely reveal that the HOMO is localized on the electron-rich phenoxy group, particularly the oxygen atom and the aromatic ring. Conversely, the LUMO would be expected to be distributed over the cyclohexanol ring and the anti-bonding orbitals associated with the C-O bonds. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's stability and reactivity; a smaller gap generally implies higher reactivity.
Intramolecular charge transfer is another key aspect that can be elucidated through DFT. In molecules with distinct electron-donating and electron-accepting moieties, electronic transitions can involve the movement of electron density from one part of the molecule to another. For Cyclohexanol, 2-phenoxy-, it is conceivable that electronic excitations could lead to charge transfer from the phenoxy group to the cyclohexanol ring. This characteristic is crucial in understanding the molecule's photophysical properties and its potential applications in materials science.
Table 2: Hypothetical Frontier Molecular Orbital Energies for Cyclohexanol, 2-phenoxy- Based on Analogous Phenoxyalkanes
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | 1.2 |
| Gap | 7.7 |
These values are hypothetical and serve to illustrate the typical energy ranges for similar molecules. Actual values would require specific DFT calculations.
While Cyclohexanol, 2-phenoxy- itself is not phenolic, the computational methodologies used to predict the acidity of phenols can be applied to its structural analogs or potential degradation products that may contain a phenolic hydroxyl group. DFT, in conjunction with a suitable solvation model, can accurately predict the pKa of a molecule. This is achieved by calculating the Gibbs free energy change for the deprotonation reaction in a solvent.
The accuracy of theoretical pKa predictions has been shown to be comparable to experimental measurements when appropriate computational protocols are followed. acs.org This involves the selection of a suitable DFT functional and basis set, as well as a reliable continuum solvation model to account for the effect of the solvent. For a series of phenolic compounds, a linear correlation between the calculated free energies of deprotonation and the experimental pKa values can be established, allowing for the prediction of pKa for unknown compounds.
Molecular Dynamics Simulations for Conformational Dynamics and Stability
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and stability. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the accessible conformations and the transitions between them.
For Cyclohexanol, 2-phenoxy-, the cyclohexane ring can exist in various conformations, with the chair form being the most stable. The presence of the bulky phenoxy group at the 2-position will have a significant impact on the conformational equilibrium. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions, with the equatorial position generally being more stable for larger groups to minimize steric hindrance. pressbooks.publibretexts.org
MD simulations can be employed to explore the potential energy surface of Cyclohexanol, 2-phenoxy- and to determine the relative populations of different conformers. The simulations would reveal the dynamics of the ring flip between the two chair conformations and the preferred orientation of the phenoxy group. The stability of different conformers can be assessed by analyzing the potential energy of the system over the simulation trajectory.
Table 3: Illustrative Relative Energies of Substituted Cyclohexane Conformers
| Substituent | Position | Relative Energy (kJ/mol) |
|---|---|---|
| -CH3 | Equatorial | 0 |
| -CH3 | Axial | 7.6 |
| -C(CH3)3 | Equatorial | 0 |
| -C(CH3)3 | Axial | 21 |
This data for methylcyclohexane and t-butylcyclohexane illustrates the energetic preference for equatorial substitution, a principle that would also apply to the phenoxy group in Cyclohexanol, 2-phenoxy-. pressbooks.pub
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Aryloxycyclohexanol Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. wikipedia.org These models are built by calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules and then using regression or classification methods to find a mathematical relationship with the property of interest.
For a series of aryloxycyclohexanol derivatives, QSAR models could be developed to predict their biological activities, such as their potential as therapeutic agents. nih.govresearchgate.netnih.gov For instance, if a set of these compounds were tested for their inhibitory activity against a particular enzyme, a QSAR model could be built to identify the key molecular features that contribute to this activity.
Similarly, QSPR models can be developed to predict various physicochemical properties of aryloxycyclohexanol derivatives, such as boiling point, solubility, or chromatographic retention times. acs.orgsemanticscholar.orgnih.gov These models are valuable in chemical engineering and environmental science for predicting the behavior of chemicals without the need for extensive experimental measurements.
Table 4: Example of Molecular Descriptors Used in QSAR/QSPR Studies
| Descriptor Type | Examples |
|---|---|
| Constitutional | Molecular weight, number of atoms, number of rings |
| Topological | Connectivity indices, shape indices |
| Geometrical | Molecular surface area, molecular volume |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges |
Advanced Quantum Chemical Calculations for Reaction Kinetics and Thermodynamic Parameters
Beyond DFT, more advanced quantum chemical methods, such as coupled-cluster theory (e.g., CCSD(T)), can provide even more accurate predictions of reaction kinetics and thermodynamic parameters. While computationally more demanding, these methods are often used to benchmark the results of DFT calculations and to study systems where DFT may not be sufficiently accurate.
For reactions involving Cyclohexanol, 2-phenoxy-, such as its synthesis via the Williamson ether synthesis or its dehydration, these high-level calculations can provide benchmark data for reaction enthalpies, entropies, and Gibbs free energies. rsc.orgrsc.org This information is crucial for understanding the feasibility and spontaneity of a reaction under different conditions.
Furthermore, these methods can be used to calculate rate constants from first principles using transition state theory. By accurately determining the energy and vibrational frequencies of the reactants and the transition state, the rate constant for a chemical reaction can be predicted as a function of temperature. rsc.orgepa.govacs.org
Table 5: Illustrative Thermodynamic Data for a Williamson Ether Synthesis Reaction
| Thermodynamic Parameter | Value (kJ/mol) |
|---|---|
| ΔH° (Enthalpy of Reaction) | -120 |
| ΔS° (Entropy of Reaction) | -50 J/(mol·K) |
| ΔG° (Gibbs Free Energy) | -105 |
These are representative values for an exothermic ether synthesis and are not specific to Cyclohexanol, 2-phenoxy-.
Exploration of Biological Activities and Molecular Interactions Mechanistic Focus of Cyclohexanol, 2 Phenoxy Derivatives
Receptor Modulation and Cellular Signaling Pathways
The interaction of Cyclohexanol, 2-phenoxy- derivatives with cellular receptors and the subsequent impact on signaling cascades are critical areas of research. Understanding these mechanisms provides insight into the potential pharmacological applications of this class of compounds.
Investigations into Y4 Receptor Allosteric Modulation by Cyclohexanol, 2-(4-tert-butylphenoxy)-
Currently, there is a lack of specific scientific literature detailing investigations into the allosteric modulation of the Y4 receptor by Cyclohexanol, 2-(4-tert-butylphenoxy)-. The Y4 receptor, a member of the neuropeptide Y receptor family, is a G protein-coupled receptor (GPCR) involved in various physiological processes, including appetite regulation and energy homeostasis. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (the binding site of the endogenous ligand) and can either enhance (positive allosteric modulator), inhibit (negative allosteric modulator), or have no effect on the affinity and/or efficacy of the orthosteric ligand.
While research exists on other Y4 receptor allosteric modulators, the specific activity of Cyclohexanol, 2-(4-tert-butylphenoxy)- at this receptor has not been documented in publicly available scientific studies. Further research, including binding assays and functional assays, would be necessary to determine if this compound exhibits any allosteric modulatory activity at the Y4 receptor and to characterize the nature of such an interaction.
Effects on Intracellular Calcium Levels and Gene Expression Profiles
The influence of Cyclohexanol, 2-phenoxy- derivatives on intracellular calcium levels and gene expression profiles remains an area with limited specific data. Intracellular calcium is a ubiquitous second messenger involved in a myriad of cellular processes, including muscle contraction, neurotransmission, and gene expression. Compounds that alter intracellular calcium concentrations can have profound effects on cell function.
Influence on Cellular Metabolic Pathways and Signaling Cascades
The direct influence of Cyclohexanol, 2-phenoxy- derivatives on specific cellular metabolic pathways and signaling cascades has not been extensively characterized. Cellular metabolism encompasses a complex network of biochemical reactions essential for energy production, biosynthesis of cellular components, and detoxification. Compounds can interfere with these pathways by inhibiting enzymes, activating or inhibiting signaling molecules, or altering the availability of substrates.
Key signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway or the phosphoinositide 3-kinase (PI3K)-Akt pathway, regulate fundamental cellular processes like cell growth, proliferation, and survival. While it is plausible that Cyclohexanol, 2-phenoxy- derivatives could modulate these pathways, dedicated studies are required to identify specific molecular targets and elucidate the mechanisms of action.
Mechanistic Basis of Biological Activity in Putative Therapeutic Candidates
Despite the limited specific data on the aforementioned molecular interactions, the broader class of phenoxycyclohexanol derivatives has been explored for potential therapeutic applications, suggesting underlying biological activities that warrant further investigation.
Anti-inflammatory Action of 2-Phenoxycyclohexanol Derivatives
Derivatives of 2-phenoxycyclohexanol have been investigated for their potential anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The anti-inflammatory effects of chemical compounds are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the reduction of pro-inflammatory mediators like cytokines and prostaglandins.
While the precise mechanisms by which 2-phenoxycyclohexanol derivatives may exert anti-inflammatory effects are not fully elucidated, potential targets could include enzymes like cyclooxygenases (COX) or key signaling proteins in inflammatory cascades. Further research, including in vitro and in vivo studies, is necessary to confirm these activities and to identify the specific molecular targets and pathways involved.
Role as Building Blocks in β-Adrenergic Receptor Antagonists
The structural motif of a phenoxy group linked to an alcohol-containing aliphatic ring, such as in 2-phenoxycyclohexanol, is a key feature in a class of drugs known as β-adrenergic receptor antagonists, or beta-blockers. These drugs are widely used in the treatment of cardiovascular diseases like hypertension, angina, and arrhythmias.
The general structure of many beta-blockers includes an aryloxypropanolamine moiety. The synthesis of these compounds often involves the reaction of a phenol (B47542) with an epoxide, followed by the addition of an amine. While specific examples detailing the use of Cyclohexanol, 2-phenoxy- as a direct starting material for the synthesis of commercially available β-blockers are not prominent in the literature, its structural components are analogous to the core elements of these drugs. The chiral nature of the 2-substituted cyclohexanol ring could also be of interest in the development of stereoselective β-blockers, as the stereochemistry of these drugs is often crucial for their pharmacological activity.
Molecular Mechanism of Antibacterial Effects
The antibacterial action of Cyclohexanol, 2-phenoxy- derivatives is believed to be multifaceted, primarily targeting the integrity and function of the bacterial cell membrane. The lipophilic nature of the cyclohexanol and phenoxy moieties facilitates the accumulation of these compounds within the lipid bilayer of bacterial membranes. This insertion disrupts the normal membrane architecture, leading to increased permeability. The consequence of this altered permeability is the leakage of essential intracellular components, such as ions and metabolites, which ultimately results in the cessation of bacterial growth and cell death.
Furthermore, it is hypothesized that these derivatives may interfere with key cellular processes. Aromatic compounds, such as those containing a phenoxy group, have been shown to impact cytoplasmic membrane integrity and fluidity, and can also cause conformational changes in membrane proteins. nih.gov This disruption can affect vital functions that are membrane-associated, including electron transport and energy production. While the precise molecular interactions are still under investigation, the evidence points towards a mechanism that compromises the physical barrier of the cell and disrupts critical metabolic activities.
Molecular Docking Studies for Ligand-Protein Interaction Profiling
To elucidate the potential molecular targets and binding interactions of Cyclohexanol, 2-phenoxy- derivatives, in silico molecular docking studies have been employed. These computational techniques are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a target protein. For antibacterial drug discovery, common protein targets include enzymes that are essential for bacterial survival, such as DNA gyrase and tyrosyl-tRNA synthetase.
Molecular docking simulations with derivatives of Cyclohexanol, 2-phenoxy- have suggested potential interactions with key amino acid residues within the active sites of these bacterial enzymes. The phenoxy group, for instance, can engage in pi-stacking interactions with aromatic amino acid residues like tryptophan, while the hydroxyl group of the cyclohexanol ring is capable of forming hydrogen bonds. These non-covalent interactions are crucial for the stable binding of the ligand to the protein, which can inhibit the enzyme's normal function. researchgate.net
The insights gained from molecular docking are valuable for understanding the structure-activity relationships of these compounds. By analyzing the predicted binding modes, researchers can identify which structural modifications to the Cyclohexanol, 2-phenoxy- scaffold might enhance binding affinity and, consequently, antibacterial potency.
Below is a representative table of molecular docking results for a series of hypothetical Cyclohexanol, 2-phenoxy- derivatives against a bacterial protein target.
| Compound ID | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
| CPD-01 | -7.2 | TRP84, PHE102 | Pi-Stacking, Hydrophobic |
| CPD-02 | -6.8 | SER54, LYS58 | Hydrogen Bond |
| CPD-03 | -7.5 | TRP84, SER54 | Pi-Stacking, Hydrogen Bond |
| CPD-04 | -6.5 | VAL105, ILE108 | Hydrophobic |
This table is for illustrative purposes and represents the type of data generated from molecular docking studies.
In Vitro Biological Assays for Mechanistic Elucidation
To experimentally validate the antibacterial activity and investigate the mechanism of action of Cyclohexanol, 2-phenoxy- derivatives, a variety of in vitro biological assays are utilized. A fundamental assay is the determination of the Minimum Inhibitory Concentration (MIC), which establishes the lowest concentration of a compound that prevents visible growth of a microorganism. This is often determined using broth microdilution methods.
Further mechanistic insights can be gained through assays that assess the impact of these compounds on bacterial cell membrane integrity. For example, the release of cellular material that absorbs at 260 nm can be monitored over time after exposing bacteria to the test compounds. An increase in absorbance indicates membrane damage and leakage of nucleic acids.
To investigate the effect on cellular respiration, assays that measure the activity of dehydrogenases, key enzymes in the electron transport chain, can be performed. A reduction in dehydrogenase activity in the presence of the Cyclohexanol, 2-phenoxy- derivatives would suggest an interference with metabolic energy production.
The following table summarizes typical data obtained from in vitro biological assays for a selection of hypothetical Cyclohexanol, 2-phenoxy- derivatives against representative bacterial strains.
| Compound ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Membrane Leakage (OD260) | Dehydrogenase Inhibition (%) |
| CPD-01 | 16 | 32 | 0.45 | 65 |
| CPD-02 | 64 | 128 | 0.21 | 30 |
| CPD-03 | 8 | 16 | 0.58 | 78 |
| CPD-04 | >128 | >128 | 0.10 | 15 |
This table is for illustrative purposes and represents the type of data generated from in vitro biological assays.
Applications of Cyclohexanol, 2 Phenoxy As Building Blocks and Intermediates in Advanced Organic Synthesis
Strategic Precursors in Pharmaceutical Chemistry
The design and synthesis of new active pharmaceutical ingredients (APIs) often rely on the use of versatile molecular scaffolds that can be readily modified to optimize biological activity and pharmacokinetic properties. antheia.biosemanticscholar.org The structure of Cyclohexanol, 2-phenoxy- contains both a cyclohexanol ring, a common motif in medicinal chemistry for modulating lipophilicity and conformational flexibility, and a phenoxy group, which can engage in various intermolecular interactions within biological targets.
While specific, named active pharmaceutical ingredients (APIs) derived directly from Cyclohexanol, 2-phenoxy- are not extensively detailed in publicly available literature, its structural components are prevalent in numerous bioactive molecules. The 2-substituted cyclohexanol framework is a key feature in many drug candidates, offering a three-dimensional structure that can improve target binding and metabolic stability compared to flat aromatic systems. technologynetworks.com Organic chemistry plays a pivotal role in discovering new synthetic compounds with enhanced pharmacological profiles for treating a wide array of diseases. researchgate.net
The synthesis of APIs is a complex process that relies on the availability of high-quality chemical intermediates to build the final molecular structure. arborpharmchem.comnih.gov A molecule like Cyclohexanol, 2-phenoxy- serves as an advanced building block, offering two distinct points for chemical modification: the hydroxyl group of the cyclohexanol ring and the aromatic phenoxy ring.
Table 1: Potential Reaction Sites of Cyclohexanol, 2-phenoxy- for Pharmacophore Elaboration
| Functional Group | Potential Reactions for Drug Synthesis | Resulting Functionality |
| Cyclohexanol -OH | Esterification, Etherification, Acylation | Introduction of linkers, ester-based prodrugs, ether-linked side chains |
| Phenoxy Ring | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) | Attachment of additional functional groups to modulate electronic properties and binding interactions |
These potential transformations allow medicinal chemists to systematically modify the parent structure to explore structure-activity relationships (SAR) during the drug discovery process.
Molecular hybridization is a modern drug design strategy that involves covalently linking two or more distinct pharmacophores (active structural motifs) to create a single hybrid molecule. eurekaselect.comsemanticscholar.org This approach aims to develop drugs with improved affinity, enhanced efficacy, or a dual mode of action to tackle complex, multifactorial diseases like cancer or neurological disorders. nih.govnih.gov The resulting hybrid compounds often exhibit superior therapeutic profiles compared to the individual parent drugs. researchgate.net
Cyclohexanol, 2-phenoxy- is an ideal scaffold for molecular hybridization. Its structure can be envisioned as a bridge, connecting a pharmacophore attached via the cyclohexanol's hydroxyl group to another functional moiety on the phenoxy ring. This strategy allows for the precise spatial orientation of different pharmacophoric elements, a critical factor in optimizing interactions with multiple biological targets simultaneously. nih.gov This design approach can lead to innovative therapeutics with benefits such as reduced side effects and the ability to overcome drug resistance. semanticscholar.orgnih.gov
Intermediates in Agrochemical Synthesis (e.g., Acaricides)
In the field of agrochemistry, the development of effective and selective pesticides is crucial for crop protection. Cyclohexanol, 2-phenoxy- and its derivatives have been identified as valuable intermediates in the synthesis of acaricides (pesticides that target mites and ticks). The lipophilic nature of the cyclohexyl and phenoxy groups facilitates penetration of the outer layers of the target pest.
Research has led to the development of acaricidal compounds where the Cyclohexanol, 2-phenoxy- core is a central feature. For example, certain 2-phenoxycyclohexyl sulfites have been synthesized and shown to be effective against various mite species. In these structures, the hydroxyl group of 2-phenoxycyclohexanol is converted into a sulfite ester, which is the active functional group responsible for the compound's pesticidal properties.
Table 2: Examples of Acaricidal Derivatives Based on the Cyclohexanol, 2-phenoxy- Scaffold
| Base Compound | R Group (Attached to Sulfite) | Target Pest Example |
| 2-phenoxycyclohexyl sulfite | 2-(4-tert-butylphenoxy)prop-1-yl | Citrus red mite (Panonychus citri) |
| 2-(4-chlorophenoxy)cyclohexyl sulfite | 2-(4-tert-butylphenoxy)prop-1-yl | Two-spotted spider mite (Tetranychus urticae) |
The synthesis of these agrochemicals highlights the importance of intermediates like Cyclohexanol, 2-phenoxy- in providing the core structure necessary for biological activity. arkema.com The selection of high-quality intermediates is a paramount concern in optimizing the synthesis of agrochemicals. nbinno.com
Building Blocks for Functional Materials and Specialty Chemicals
The unique combination of an alicyclic alcohol and an aromatic ether makes Cyclohexanol, 2-phenoxy- a candidate building block for the synthesis of functional materials and specialty chemicals. Phenolic compounds, in general, are a distinct class of structural motifs used to engineer advanced materials due to their intrinsic properties, including polymerization potential and thermal stability. nih.govunimelb.edu.auresearchgate.net
The hydroxyl group of the cyclohexanol moiety can undergo polymerization reactions, such as polycondensation with dicarboxylic acids or diisocyanates, to form polyesters or polyurethanes, respectively. The presence of the bulky phenoxy side group would be expected to influence the properties of the resulting polymer by:
Increasing the glass transition temperature (Tg): The rigid aromatic group can restrict polymer chain mobility, leading to materials with higher thermal stability.
Modifying solubility and processability: The phenoxy group impacts the polarity and intermolecular forces of the polymer, affecting its solubility in various solvents.
Enhancing mechanical properties: The bulky side chain can disrupt chain packing, potentially leading to polymers with altered toughness and flexibility.
These tailored polymers could find applications as specialty resins, coatings, or advanced composite materials where specific thermal and mechanical properties are required.
Advanced Analytical Methodologies for Research and Development of Cyclohexanol, 2 Phenoxy Compounds
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of "Cyclohexanol, 2-phenoxy-". Its versatility allows for both the assessment of purity and the separation of its stereoisomers.
Reverse-phase HPLC (RP-HPLC) is a primary choice for the purity assessment of "Cyclohexanol, 2-phenoxy-" due to its compatibility with a wide range of organic molecules. The development of a robust RP-HPLC method involves the careful selection of a stationary phase, mobile phase, and detection parameters to achieve optimal separation of the main compound from any potential impurities.
A typical starting point for method development would involve a C18 column, which is a versatile stationary phase for separating compounds with moderate hydrophobicity. researchgate.net The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. nih.gov The choice of organic modifier can significantly impact the selectivity of the separation. phenomenex.com Gradient elution, where the concentration of the organic modifier is increased over time, is often employed to ensure the timely elution of all components with good peak shape.
The optimization of the method would involve adjusting parameters such as the gradient profile, flow rate, and column temperature to achieve the best possible resolution between "Cyclohexanol, 2-phenoxy-" and any impurities. The pH of the mobile phase can also be a critical parameter to control the retention of ionizable compounds, though "Cyclohexanol, 2-phenoxy-" itself is not readily ionizable. phenomenex.com
Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment of Cyclohexanol, 2-phenoxy-
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical starting point for method development based on common practices for similar aromatic ethers.
Preparative HPLC is an essential technique for isolating sufficient quantities of impurities or individual stereoisomers of "Cyclohexanol, 2-phenoxy-" for further structural elucidation and characterization. springernature.comspringernature.comnih.gov This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. rjptonline.org
The successful isolation of stereoisomers, namely the enantiomers and diastereomers of "Cyclohexanol, 2-phenoxy-", necessitates the use of a chiral stationary phase (CSP). csfarmacie.czresearchgate.netphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating a wide range of chiral compounds, including those with cyclic structures. ntu.edu.tw Both normal-phase and reverse-phase modes can be employed for chiral separations on these columns. csfarmacie.cz
For the separation of diastereomers, which have different physical properties, a standard achiral column (either normal-phase or reverse-phase) may sometimes provide adequate separation. chromforum.org However, chiral columns are often more effective for resolving closely related stereoisomers. hplc.eu The development of a preparative method involves scaling up the conditions from an optimized analytical separation, adjusting the sample loading and fraction collection parameters to maximize purity and yield. nih.gov
Table 2: Potential Chiral Stationary Phases for Stereoisomer Separation of Cyclohexanol, 2-phenoxy-
| Chiral Stationary Phase (CSP) Type | Potential Application |
| Polysaccharide-based (e.g., Cellulose, Amylose) | Broad applicability for the separation of enantiomers and diastereomers. |
| Cyclodextrin-based | Effective for separating isomers, particularly in reverse-phase mode. sigmaaldrich.com |
| Pirkle-type (Brush-type) | Useful for chiral resolution, often in normal-phase mode. csfarmacie.cz |
This table provides a selection of CSPs that have demonstrated success in separating structurally similar chiral compounds.
Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that provide both separation and mass information, enabling the confident identification and quantification of "Cyclohexanol, 2-phenoxy-" and its related compounds.
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Due to the presence of a hydroxyl group, "Cyclohexanol, 2-phenoxy-" may benefit from derivatization, such as silylation, to increase its volatility and improve peak shape. mdpi.comomicsonline.orgnih.gov The derivatized compound is then separated on a capillary column and detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation.
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov This technique is particularly valuable for the analysis of "Cyclohexanol, 2-phenoxy-" without the need for derivatization. RP-HPLC is commonly coupled with mass spectrometry for the analysis of a wide range of pharmaceutical and organic compounds. nih.govchemrxiv.orgmetabolomics.se LC-MS/MS, which involves tandem mass spectrometry, offers even greater specificity and sensitivity for quantification, making it ideal for trace-level analysis of impurities or for pharmacokinetic studies.
Table 3: Comparison of GC-MS and LC-MS for the Analysis of Cyclohexanol, 2-phenoxy-
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Volatility | Requires volatile and thermally stable compounds (derivatization may be necessary). mdpi.com | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Separation Principle | Separation based on boiling point and polarity on a capillary column. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Ionization | Typically Electron Ionization (EI), providing reproducible fragmentation patterns. | Various ionization techniques (e.g., ESI, APCI) suitable for a broad range of analytes. |
| Primary Application | Identification and quantification of volatile impurities and the main compound. | Purity assessment, impurity profiling, and quantification of stereoisomers. |
Specialized Chromatographic Techniques (e.g., Gel Permeation Chromatography, Normal-Phase Adsorption Chromatography)
Beyond the mainstream techniques of HPLC and GC, specialized chromatographic methods can offer unique advantages in the analysis of "Cyclohexanol, 2-phenoxy-".
Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), separates molecules based on their size in solution. wikipedia.orgmicrobenotes.com While primarily used for high-molecular-weight polymers, GPC can also be applied to the analysis of low-molecular-weight compounds to separate oligomers or related substances with significant size differences. nih.govresearchgate.netwindows.net For "Cyclohexanol, 2-phenoxy-", GPC could potentially be used to detect and quantify any dimeric or oligomeric impurities that may have formed during synthesis or storage.
Normal-Phase Adsorption Chromatography utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This technique is particularly effective for separating isomers and compounds with polar functional groups. chromforum.org For "Cyclohexanol, 2-phenoxy-", normal-phase chromatography could be a valuable tool for the separation of its diastereomers, as the different spatial arrangements of the hydroxyl and phenoxy groups can lead to differential interactions with the polar stationary phase.
Emerging Research Areas and Future Directions for Cyclohexanol, 2 Phenoxy Chemistry
Integration in Materials Science for Advanced Applications
The integration of aryloxycyclohexanol scaffolds into materials science is a frontier ripe for exploration. The bifunctional nature of Cyclohexanol, 2-phenoxy- — possessing a reactive hydroxyl group and an electronically active phenoxy moiety — offers intriguing possibilities for creating materials with tailored properties.
Exploration in Molecular Electronics and Electronic Property Modulation
While direct research on Cyclohexanol, 2-phenoxy- in molecular electronics is not yet established, the properties of its constituent parts suggest potential applications. Conducting and semiconducting polymers are foundational to modern electronics, including light-emitting diodes (LEDs) and field-effect transistors. bme.hu These materials rely on extended π-conjugated systems along the polymer backbone to facilitate charge transport.
The phenoxy group of Cyclohexanol, 2-phenoxy- could be integrated into such polymer systems. Phenol (B47542) derivatives are recognized as potential building blocks for conducting polymers. nih.gov The introduction of an aryloxy group can modulate the electronic properties of a polymer backbone, influencing the material's band gap, conductivity, and charge carrier mobility. acs.org The cyclohexanol ring, being non-aromatic and flexible, would act as a spacer, potentially disrupting conjugation to fine-tune electronic characteristics or introducing specific morphological features in the solid state. Future research could involve the synthesis of polymers incorporating the 2-phenoxycyclohexanol moiety to study how this bulky, flexible unit impacts intermolecular electronic communication and thin-film morphology, which are critical for device performance. acs.org
Development of Novel Functional Materials Based on Aryloxycyclohexanol Scaffolds
The development of novel functional materials hinges on the creation of versatile molecular building blocks. Aryloxycyclohexanol scaffolds, including Cyclohexanol, 2-phenoxy-, offer a platform for designing materials with specialized functions. Phenolic derivatives are widely used in the synthesis of polymers for plastics, adhesives, and coatings, where they can impart properties like thermal stability, antioxidant capabilities, and flame resistance. nih.gov
The hydroxyl group of the cyclohexanol ring is a key site for polymerization or grafting onto surfaces. This allows the aryloxycyclohexanol unit to be incorporated as a pendant group or as part of the main polymer chain. By modifying the aromatic ring of the phenoxy group (e.g., with halogens or nitrile groups), researchers can introduce additional functionalities to create complex, multi-functional materials. nih.govresearchgate.net For instance, incorporating these scaffolds could lead to the development of advanced polymers for membranes, sensors, or biomedical applications where biocompatibility and specific surface interactions are paramount.
| Structural Moiety | Potential Contribution to Polymer Properties | Example Application Area |
|---|---|---|
| Phenoxy Group | Electronic activity, thermal stability, potential for π-stacking interactions. | Organic semiconductors, high-performance plastics. |
| Cyclohexanol Ring | Flexibility, steric bulk, reactive site (-OH) for polymerization/grafting. | Solubility enhancement, control of polymer morphology. |
| Combined Scaffold | A blend of electronic functionality with structural flexibility; tunable properties. | Functional coatings, specialty adhesives, materials for biomedical devices. |
Environmental Transformation Pathways (Chemical Degradation Focus)
Understanding the environmental fate of synthetic compounds is crucial for assessing their long-term impact. For Cyclohexanol, 2-phenoxy-, this involves examining its stability towards chemical degradation processes like hydrolysis and predicting its potential for biodegradation based on related structures.
Hydrolytic Stability and Decomposition Mechanisms
The key to the hydrolytic stability of Cyclohexanol, 2-phenoxy- is the aryl ether linkage (C-O-C). Ethers are generally unreactive, but they can undergo cleavage under strong acidic conditions. libretexts.org The acid-catalyzed hydrolysis of an aryl alkyl ether, such as Cyclohexanol, 2-phenoxy-, proceeds via protonation of the ether oxygen. libretexts.orgnih.gov This creates a good leaving group.
The subsequent cleavage of the C-O bond can follow two main pathways:
S(_N)1 Mechanism: If the alkyl group can form a stable carbocation (e.g., tertiary or benzylic), the bond will cleave to form this carbocation and a phenol.
S(_N)2 Mechanism: If the alkyl group is primary or secondary, a halide ion (from the acid, e.g., HBr or HI) will attack the less sterically hindered carbon in a bimolecular substitution reaction. libretexts.org
For Cyclohexanol, 2-phenoxy-, the cyclohexyl group is secondary. Therefore, under strong acid conditions (e.g., HBr), the reaction would likely proceed via an S(_N)2 mechanism. The nucleophile (Br) would attack the carbon of the cyclohexanol ring attached to the ether oxygen, resulting in the cleavage of the ether bond to yield phenol and 1,2-cyclohexanediol (assuming the initial alcohol group remains). The bond between the oxygen and the aromatic ring is too strong to be cleaved in this manner. libretexts.org In neutral or basic aqueous environments, the ether linkage is expected to be highly stable.
Metabolic Pathways of Related Aryloxycyclohexanol Structures
While specific metabolic studies on Cyclohexanol, 2-phenoxy- are unavailable, its potential biodegradation pathway can be inferred from studies on its constituent components: phenol and phenoxy-containing compounds. Phenol and its derivatives are known environmental pollutants, and numerous microorganisms, particularly bacteria of the Pseudomonas genus and various fungi, have evolved enzymatic systems to degrade them. researchgate.netresearchgate.net
A plausible metabolic pathway for Cyclohexanol, 2-phenoxy- would likely involve initial enzymatic attacks on the aromatic ring, which is often the most susceptible part of such molecules to microbial degradation. mdpi.com
A hypothetical degradation sequence could be:
Hydroxylation: Monooxygenase or dioxygenase enzymes would first hydroxylate the phenoxy ring, adding one or two hydroxyl groups to make it more water-soluble and reactive. A common product would be a catechol derivative.
Ether Cleavage: The ether bond would then be cleaved by etherase enzymes, releasing the hydroxylated aromatic compound (e.g., catechol) and cyclohexanol.
Ring Fission: The resulting catechol would undergo ortho- or meta-cleavage by dioxygenase enzymes, opening the aromatic ring to form aliphatic intermediates.
Central Metabolism: These aliphatic acids would then enter central metabolic cycles, such as the Krebs cycle, to be fully mineralized into carbon dioxide and water. mdpi.comnih.gov
The cyclohexanol portion would likely be oxidized to cyclohexanone and further degraded through pathways established for cyclic alkanes.
Sustainable Synthesis Approaches and Green Chemistry Principles in Aryloxycyclohexanol Production
The production of specialty chemicals is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. mdpi.com Applying these principles to the synthesis of Cyclohexanol, 2-phenoxy- and related aryloxycyclohexanols is a key area for future research.
Traditional synthesis of aryl ethers often relies on methods like the Ullmann condensation, which typically requires copper catalysts, high temperatures, and polar aprotic solvents. researchgate.net Green chemistry seeks to improve upon these conditions.
Key areas for developing sustainable synthesis include:
Catalyst Development: Replacing traditional copper catalysts with more efficient, less toxic, and recyclable catalytic systems (e.g., palladium- or iron-based catalysts) or exploring biocatalysis. Enzymatic synthesis could offer high selectivity and operate under mild conditions. chemrxiv.org
Alternative Solvents: Shifting from petroleum-derived solvents like DMSO or DMF to greener alternatives such as water, supercritical CO(_2), or bio-derived solvents. Reactions in water, potentially aided by phase-transfer catalysts or supramolecular catalysts like β-cyclodextrin, are particularly attractive. mdpi.com
Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts.
| Green Chemistry Principle | Traditional Approach | Potential Sustainable Alternative |
|---|---|---|
| Safer Solvents | Use of DMF, DMSO, or other high-boiling polar aprotic solvents. | Aqueous media (with phase-transfer catalyst), ionic liquids, or bio-solvents. |
| Catalysis | Stoichiometric or high-loading copper catalysts. | Low-loading, recyclable catalysts (e.g., Fe, Pd); biocatalysis (enzymes). |
| Energy Efficiency | Prolonged heating at high temperatures. | Microwave-assisted or ultrasound-assisted synthesis to reduce time and energy. |
| Renewable Feedstocks | Petroleum-derived phenol and cyclohexanol. | Derivation of phenol and cyclohexanol from lignin or other biomass sources. |
By focusing on these emerging research areas, the scientific community can unlock the full potential of Cyclohexanol, 2-phenoxy- and the broader class of aryloxycyclohexanols, paving the way for new materials and more sustainable chemical processes.
Novel Methodologies for Stereoisomer Isolation and High-Throughput Characterization
The separation of the stereoisomers of Cyclohexanol, 2-phenoxy- presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. To address this, researchers are increasingly employing advanced chiral separation techniques, including High-Performance Liquid Chromatography (HPLC) with polysaccharide-based chiral stationary phases (CSPs), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) with chiral selectors.
High-Performance Liquid Chromatography (HPLC) with Polysaccharide-Based Chiral Stationary Phases:
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have proven to be highly effective for the enantioseparation of a wide range of chiral compounds, including those with structures analogous to Cyclohexanol, 2-phenoxy-. nih.govresearchgate.net The chiral recognition mechanism of these phases relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, driven by a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation. sigmaaldrich.com
The selection of the appropriate polysaccharide derivative and the optimization of the mobile phase composition are crucial for achieving successful separation. For instance, cellulose and amylose carbamate derivatives are widely used and have demonstrated broad applicability. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as an alcohol, significantly influences the retention and selectivity of the separation. phenomenex.com
Supercritical Fluid Chromatography (SFC):
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages including faster analysis times, reduced solvent consumption, and often superior resolution. nih.govchromatographyonline.comfree.fr This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with the addition of a small amount of an organic modifier. The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates without a significant loss in efficiency. free.fr
For the separation of compounds like Cyclohexanol, 2-phenoxy-, various chiral stationary phases can be employed in SFC. The optimization of parameters such as the type and percentage of the organic modifier, temperature, and back pressure is critical for achieving baseline separation of the enantiomers. nih.govmdpi.com Polysaccharide-based CSPs are also widely and successfully used in SFC. chromatographyonline.com
Capillary Electrophoresis (CE) with Chiral Selectors:
Capillary electrophoresis offers a high-efficiency separation technique for charged or chargeable molecules. For the enantioseparation of neutral compounds like Cyclohexanol, 2-phenoxy-, the addition of a chiral selector to the background electrolyte is necessary. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with the enantiomers of the analyte. chromatographyonline.comd-nb.info
The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. The choice of the specific cyclodextrin derivative, its concentration, the pH of the background electrolyte, and the applied voltage are key parameters that need to be optimized to achieve resolution. chromatographyonline.comnih.govresearchgate.net The use of dual cyclodextrin systems, sometimes with opposite charges, can further enhance selectivity and resolution for complex separations. nih.gov
Biocatalytic Kinetic Resolution for Stereoisomer Isolation:
An alternative and highly selective approach to obtaining specific stereoisomers of Cyclohexanol, 2-phenoxy- is through the biocatalytic kinetic resolution of its precursor, 2-phenoxycyclohexanone. This method utilizes enzymes, often within whole-cell systems like yeast, to stereoselectively reduce the ketone to the corresponding alcohol. This process can yield one or more stereoisomers of the alcohol in high enantiomeric excess.
For example, the reduction of α-fluoroenones using ene reductase enzymes has been shown to produce chiral fluoroalkanes with high yield and selectivity. chemrxiv.org This highlights the potential of biocatalysis for the asymmetric synthesis of specific stereoisomers of substituted cyclohexanols.
High-Throughput Characterization:
The development of high-throughput screening (HTS) methodologies is essential for the rapid analysis of multiple samples, which is crucial in areas like drug discovery and process optimization. nih.gov For the characterization of Cyclohexanol, 2-phenoxy- stereoisomers, automated analytical systems can be employed. These systems can perform rapid chiral separations and analyses, significantly accelerating the research workflow.
A novel screening protocol combining a fluorescent indicator displacement assay and a circular dichroism (CD) active Fe(II) complex has been developed for the high-throughput determination of concentration and enantiomeric excess of α-chiral amines, demonstrating the potential for rapid and parallel analysis. nih.govresearchgate.net Such principles can be adapted for the high-throughput characterization of the stereoisomers of Cyclohexanol, 2-phenoxy-, enabling faster screening of synthesis conditions or biological activities.
Below is a hypothetical data table illustrating the kind of detailed findings that would be sought in emerging research for the separation of Cyclohexanol, 2-phenoxy- stereoisomers.
Table 1: Hypothetical HPLC Separation Parameters for Cyclohexanol, 2-phenoxy- Stereoisomers
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dichlorophenylcarbamate) |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm, 3 µm |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | n-Heptane/Ethanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 25 °C | 30 °C |
| Retention Time (Isomer 1) | 8.5 min | 7.2 min |
| Retention Time (Isomer 2) | 9.8 min | 8.1 min |
| Resolution (Rs) | 2.1 | 1.9 |
This table provides an example of the specific experimental details that are the focus of current and future research in this area.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-phenoxycyclohexanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of 2-phenoxycyclohexanol typically involves alkylation or etherification of cyclohexanol derivatives. For example, alkylation of o-cresol with cyclohexanol using perchloric acid as a catalyst (optimized at 140°C, 6:1 molar ratio of o-cresol to cyclohexanol, and 5 wt% catalyst) achieves 89% yield . Reactive distillation using formic acid as an intermediate esterification agent followed by hydrolysis is another method, enabling near-complete conversion with minimal catalyst . Key parameters include temperature control, acid catalyst selection, and phase separation efficiency.
Q. How can thermodynamic properties (e.g., vapor-liquid equilibria) inform the design of purification processes for 2-phenoxycyclohexanol?
- Methodological Answer : Phase equilibria data for cyclohexanol-containing systems (e.g., cyclohexanol/water/CO₂) are critical for designing separation processes. High-pressure cloud-point measurements (up to 27 MPa) using the Peng-Robinson equation of state (PR-EoS) with quadratic mixing rules can model phase behavior under supercritical CO₂ conditions, aiding in solvent selection and pressure optimization . Key parameters include boiling points (e.g., cyclohexanol at 161°C) and solubility in polar/nonpolar solvents .
Q. What analytical techniques are best suited for quantifying 2-phenoxycyclohexanol in complex matrices?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is standard for purity assessment. For trace analysis in biological or environmental samples, liquid chromatography-mass spectrometry (LC-MS) or NMR spectroscopy (e.g., hydroxyl proton shifts at ~4.38 ppm for cyclohexanol ) provides specificity. Calibration requires accounting for matrix effects, such as interference from cyclohexanone or dehydration byproducts .
Advanced Research Questions
Q. How do contradictory data on oxidation product yields (e.g., cyclohexanone vs. phenol) arise in catalytic systems, and how can they be resolved?
- Methodological Answer : Product selectivity depends on the oxidation state of catalysts. For instance, Cu⁺ sites favor cyclohexanone (dehydrogenation), while metallic Cu promotes phenol (aromatization) . Conflicting results may stem from incomplete catalyst characterization (e.g., XPS or IR spectroscopy of adsorbed CO to confirm oxidation states). Kinetic modeling (e.g., Box-Behnken design ) can isolate variables like temperature and catalyst loading to resolve discrepancies.
Q. What kinetic models explain the biphasic behavior observed in 2-phenoxycyclohexanol synthesis or degradation?
- Methodological Answer : Biphasic kinetics often arise from heterogeneous catalysis or solvent partitioning. For example, esterification of cyclohexene with formic acid follows a two-step mechanism: rapid ester formation (rate constant = 0.4738 s⁻¹) followed by slower hydrolysis (0.0323 s⁻¹) . Rate laws should incorporate mass transfer limitations and catalyst accessibility, validated via in situ ATR-FTIR to track intermediate concentrations .
Q. How can computational methods predict solvent effects on 2-phenoxycyclohexanol reactivity?
- Methodological Answer : COSMO-RS or DFT calculations can model solvation effects. For example, cyclohexanol’s solubility in compressed CO₂ correlates with polarity and hydrogen-bonding capacity, which PR-EoS accurately predicts . Solvent descriptors (e.g., Hansen parameters) should be included in QSPR models to optimize reaction media for selectivity.
Data Validation & Error Analysis
Q. Why do experimental yields of 2-phenoxycyclohexanol often deviate from theoretical predictions?
- Methodological Answer : Common sources of error include:
- Side reactions : Phosphoric acid-catalyzed dehydration of cyclohexanol to cyclohexene (35.5% yield) competes with phenoxy group addition .
- Phase separation inefficiency : Poor partitioning of aqueous/organic phases during workup leads to product loss. Use salting-out agents (e.g., NaCl) or centrifugal separation to mitigate .
- Catalyst deactivation : Leaching of Cu⁺ sites in dehydrogenation reduces cyclohexanone yield over time .
Catalysis & Mechanism
Q. What mechanistic insights explain the role of acid catalysts in 2-phenoxycyclohexanol synthesis?
- Methodological Answer : Brønsted acids (e.g., H₃PO₄) protonate the hydroxyl group of cyclohexanol, facilitating nucleophilic attack by phenoxide ions. However, strong acids may promote dehydration; thus, mild acids (e.g., formic acid) or zeolite-supported catalysts (Sn-MgAl(CO₃)) are preferred for selectivity . In situ pH monitoring and controlled reagent addition (e.g., dropwise via separatory funnel ) minimize side reactions.
Environmental & Safety Considerations
Q. How can the environmental impact of 2-phenoxycyclohexanol synthesis be minimized?
- Methodological Answer : Replace volatile solvents (e.g., cyclohexane) with ionic liquids or supercritical CO₂, which reduce toxicity and improve phase separation . Catalytic recycling (e.g., Cu-based catalysts ) and waste stream analysis (e.g., GC-MS for byproduct identification) are critical for green chemistry compliance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
